2-(3-((2-甲基-4-磺酸苯基)氨基)-6-(邻甲苯基氨基)黄嘌呤-9-基)苯甲酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

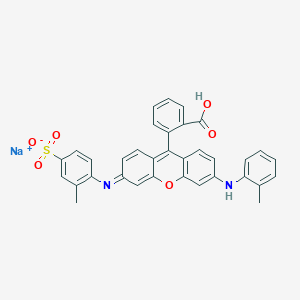

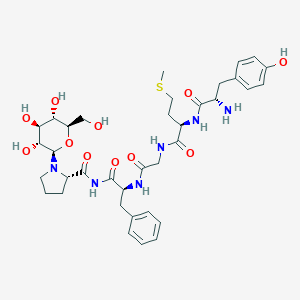

Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate, also known as Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate, is a useful research compound. Its molecular formula is C34H25N2NaO6S and its molecular weight is 612.6 g/mol. The purity is usually 95%.

The exact mass of the compound Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Rhodamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Diagnostic Assay Manufacturing

Violamine R is utilized in the production of diagnostic assays due to its dye content . It serves as a colorimetric indicator for various biochemical tests, where changes in color can signify the presence or concentration of a substance .

Hematology

In hematology, Violamine R is used as a staining agent. It helps in the visualization of blood cells under a microscope, which is crucial for diagnosing blood disorders .

Histology

Histologists use Violamine R to stain tissue samples, allowing for the differentiation of cellular components. This aids in the examination of tissue morphology and can be essential in identifying pathological changes .

Photoluminescence Studies

Violamine R exhibits photoluminescence intermittency or “blinking,” which is studied in environments like poly(vinyl alcohol) and single crystals of potassium acid phthalate. These studies are significant for understanding the photophysical behaviors of dyes and could lead to advancements in optical materials .

Temperature-Dependent Fluorescence Research

Research involving Violamine R also explores its temperature-dependent fluorescence properties. This has implications for developing temperature-sensitive fluorescent probes that could be used in various scientific and industrial applications .

Molecular Electronics

The electron transfer properties of Violamine R are of interest in the field of molecular electronics. Its ability to undergo electron transfer with polymers suggests potential applications in the development of organic electronic devices .

Proton Transfer Mechanisms

Violamine R is used to model non-adiabatic proton transfer processes. Understanding these mechanisms is vital for the development of better acid-base indicators and could have implications in the design of sensors and other analytical devices .

Optical Studies of Soft and Complex Matter

Single-molecule optical studies of Violamine R contribute to the broader understanding of soft and complex matter. This research can influence the design of new materials with specific optical properties for use in technology and material science .

属性

IUPAC Name |

sodium;4-[[9-(2-carboxyphenyl)-6-(2-methylanilino)xanthen-3-ylidene]amino]-3-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26N2O6S.Na/c1-20-7-3-6-10-29(20)35-22-11-14-27-31(18-22)42-32-19-23(36-30-16-13-24(17-21(30)2)43(39,40)41)12-15-28(32)33(27)25-8-4-5-9-26(25)34(37)38;/h3-19,35H,1-2H3,(H,37,38)(H,39,40,41);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCXWIMQWXXKSC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6C(=O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25N2NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 2-[6-[(2-methylphenyl)amino]-3-[(2-methyl-4-sulfophenyl)imino]-3H-xanthen-9-yl]- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)

![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)

![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)

![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)